molecular formula C17H22N2O2 B2905567 N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide CAS No. 1226459-72-8

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide

Katalognummer B2905567
CAS-Nummer: 1226459-72-8
Molekulargewicht: 286.375
InChI-Schlüssel: NXIMKSLIZBHNSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide, also known as JNJ-5207852, is a small molecule antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2006 by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. CB2 receptors are primarily found on immune cells, and their activation has been linked to various inflammatory and immune-related diseases. JNJ-5207852 has been studied extensively for its potential therapeutic applications in these areas.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-(1H-pyrrol-1-yl)propan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials
3-(4-methoxyphenyl)propanoic acid, 3-(1H-pyrrol-1-yl)propan-1-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride

Reaction
Step 1: 3-(4-methoxyphenyl)propanoic acid is reacted with DCC and DMAP in anhydrous dichloromethane to form the corresponding active ester intermediate., Step 2: 3-(1H-pyrrol-1-yl)propan-1-amine is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is purified by column chromatography and then treated with acetic anhydride in the presence of a base such as triethylamine to form the final product, N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide.

Wirkmechanismus

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide acts as a selective antagonist of the CB2 receptor, inhibiting its activation by endogenous cannabinoids and other ligands. This leads to a reduction in inflammation and immune response, as CB2 receptors are primarily found on immune cells.

Biochemische Und Physiologische Effekte

Studies have shown that N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can reduce inflammation and immune response in various animal models of disease. It has also been shown to reduce pain and improve mobility in animal models of rheumatoid arthritis. In addition, it has been suggested that N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide may have neuroprotective effects in certain neurological conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is its specificity for the CB2 receptor, which allows for targeted inhibition of immune-related processes. However, its efficacy and safety in humans have not yet been fully established, and further studies are needed to determine its potential therapeutic applications.

Zukünftige Richtungen

Future research on N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide could focus on its potential use in combination with other therapies for inflammatory and immune-related diseases, as well as its potential use in other areas such as cancer treatment and neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as optimal dosing and administration methods.

Wissenschaftliche Forschungsanwendungen

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications in various inflammatory and immune-related diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its potential use in cancer treatment, as CB2 receptors are overexpressed in certain types of cancer cells.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-(3-pyrrol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-16-8-5-15(6-9-16)7-10-17(20)18-11-4-14-19-12-2-3-13-19/h2-3,5-6,8-9,12-13H,4,7,10-11,14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIMKSLIZBHNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.